N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
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Overview
Description
N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is an organic compound that features both methoxyphenyl and methylbenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-(3-HYDROXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE.
Reduction: Formation of N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFANYL)ACETAMIDE.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
- N-(3-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17NO4S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(19,20)11-16(18)17-13-4-3-5-14(10-13)21-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
BFMRPHBSINIHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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